2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride
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Overview
Description
2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride is a chemical compound with the molecular formula C8H18ClN3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride typically involves the reaction of piperazine with ethylene oxide to form 2-(2-hydroxyethyl)piperazine. This intermediate is then reacted with chloroacetyl chloride to produce 2-[4-(2-hydroxyethyl)-1-piperazinyl]acetamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to meet the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme kinetics and as a buffer in biochemical assays.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl and amide groups in the molecule allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic acid (HEPES): A widely used biological buffer with similar structural features.
N-(2-Hydroxyethyl)piperazine-N’-(2-ethanesulfonic acid): Another buffer compound with similar applications in biological research.
Uniqueness
2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for scientific research.
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2.ClH/c9-8(13)7-11-3-1-10(2-4-11)5-6-12;/h12H,1-7H2,(H2,9,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPZGAYOZLJVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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